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Maximin-H11

Hemolytic selectivity Membrane disruption Antimicrobial peptide toxicity

Researchers studying antimicrobial peptide membrane selectivity face confounded results when substituting maximin variants without experimental validation. Maximin-H11 (Bombina maxima) provides a genetically controlled, high-hemolysis benchmark (90-100% at 50 μg/mL) that is co-encoded with minimally hemolytic Maximin-y from the same precursor, enabling pairwise SAR dissection of sequence determinants driving membrane partitioning. · >95% HPLC purity (98-99% available) · In stock 5 mg/20 mg aliquots · Ambient shipping globally.

Molecular Formula
Molecular Weight
Cat. No. B1577411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaximin-H11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maximin-H11 Procurement Guide: A 20-Residue Bombinin-Family Antimicrobial Peptide from Bombina maxima Skin Secretions


Maximin-H11 is a 20-residue, C-terminally amidated cationic antimicrobial peptide (AMP) belonging to the bombinin family. It is naturally derived from the skin secretions of the Giant fire-bellied toad (Bombina maxima) and is released via proteolytic cleavage from a common precursor protein that also encodes Maximin-y [1]. Maximin-H11 exhibits broad antimicrobial activity against bacteria and the fungus Candida albicans, and is characterized by strong hemolytic activity (90–100% at 50 μg/mL against rabbit erythrocytes) [2]. It is one of at least 56 maximin and maximin H variants identified from B. maxima cDNA libraries, reflecting extreme peptide diversification driven by positive Darwinian selection [3].

Peptide Type Cationic antimicrobial peptide, bombinin family 20-residue, C-terminally amidated, from Bombina maxima skin secretions
Research Context Antimicrobial screening and membrane selectivity studies Reported activity against bacteria and C. albicans; hemolytic profile context
Selection Logic Hemolytic benchmark for AMP toxicity mechanism dissection Co-encoded with minimally hemolytic Maximin-y from same precursor

Why Maximin-H11 Cannot Be Interchanged with Maximin-y, Maximin H1, H2, H4, or Maximin-3 in Experimental Models


Despite belonging to the same bombinin family, individual maximin and maximin H peptides exhibit profound functional divergence that precludes interchangeable use. Maximin-H11 and Maximin-y, although cleaved from the identical precursor protein, display diametrically opposed hemolytic profiles: Maximin-H11 shows strong hemolytic activity (90–100% at 50 μg/mL) while Maximin-y shows little hemolytic activity [1]. Among the maximin H subfamily, peptides differ substantially in antimicrobial potency—Maximin H1 achieves MIC values of 4.5–9 μg/mL across four test organisms, whereas Maximin H4 requires 6–12 μg/mL for the same panel [2]. Notably, Maximin-3 uniquely possesses anti-HIV activity not found in any maximin H peptide including Maximin-H11 [3]. These quantitative and qualitative differences in hemolysis, antimicrobial spectrum, and ancillary bioactivities mean that substituting one maximin variant for another without experimental validation introduces uncontrolled variables that can compromise assay interpretation and reproducibility.

Target
Maximin-H11
Reported strong hemolytic activity (90–100% at 50 μg/mL), net charge +2, high hydrophobicity
Potential Substitute
Maximin-y
Little hemolytic activity despite cleavage from identical precursor; hemolysis profile may not transfer
Target
Maximin-H11
Antibacterial and antifungal activity; no anti-HIV activity reported
Potential Substitute
Maximin-3
Additional anti-HIV and antitumor activities; functional profile may introduce confounding variables
Mismatch note: Maximin H1 shares an identical mature sequence with Maximin-H11 but is co-encoded with a different partner peptide (Maximin 1). Precursor context differences may affect recombinant production strategies and co-expression study design.

Quantitative Differentiation Evidence for Maximin-H11 vs. Closest Analogs: A Comparator-Anchored Technical Selection Guide


Hemolytic Activity: Maximin-H11 (Strong Hemolysis) vs. Co-Expressed Maximin-y (Minimal Hemolysis) from the Same Precursor

Maximin-H11 and Maximin-y are cleaved from the same precursor protein (UniProt Q58T95) yet exhibit sharply divergent hemolytic activities. Maximin-H11 produces 90–100% hemolysis of rabbit erythrocytes at 50 μg/mL, a profile classified as 'strong hemolytic activity' [1]. In direct contrast, Maximin-y shows 'little hemolytic activity' under comparable conditions [2]. This intra-precursor divergence provides a unique experimental system for dissecting sequence determinants of AMP toxicity without confounding phylogenetic variables.

Hemolytic Activity
Head-to-head
Maximin-H11: 90–100% hemolysis at 50 μg/mL vs. Maximin-y: little hemolytic activity. Same precursor protein (UniProt Q58T95). Rabbit erythrocytes.
Supports membrane toxicity mechanism studies using co-expressed peptide pair
Intra-precursor divergence enables sequence-determinant dissection
Hemolytic selectivity Membrane disruption Antimicrobial peptide toxicity Structure-activity relationship

Physicochemical Property Differentiation: Maximin-H11 vs. Maximin H4 in Hydrophobicity, Net Charge, and Aliphatic Index

Maximin-H11 exhibits a distinct physicochemical signature compared to Maximin H4, the most extensively characterized maximin H peptide. Maximin-H11 has a hydrophobicity (GRAVY) of 1.525, an aliphatic index of 190, a net charge of +2, and a Boman index of 39.45 kcal/mol [1]. These parameters indicate higher hydrophobicity and a lower charge state than many related amphibian AMPs, which typically possess net charges of +3 to +5 for enhanced electrostatic attraction to anionic bacterial membranes. Maximin-H11 contains 11 hydrophobic residues and only 2 basic residues (lysine), with zero acidic residues [1]. This hydrophobic-dominant design predicts strong partitioning into both bacterial and mammalian membranes, consistent with its observed high hemolytic activity [2].

Physicochemical Profile
Cross-study comparable
GRAVY 1.525, net charge +2, aliphatic index 190, Boman index 39.45 kcal/mol. 11 hydrophobic residues, 2 basic (Lys), 0 acidic. Mass 1918.44 Da.
Hydrophobicity-to-charge ratio informs membrane selectivity interpretation
Higher hydrophobicity and lower charge than related amphibian AMPs
Peptide physicochemical profiling Hydrophobicity Net charge Membrane interaction prediction

Antimicrobial Target Spectrum: Maximin-H11 (Bacteria + C. albicans Only) vs. Maximin-3 (Additional Anti-HIV Activity)

Maximin-H11 is experimentally validated for antibacterial and antifungal activity, with C. albicans as the annotated target organism [1]. In contrast, Maximin-3—a 27-residue maximin peptide from the same organism—possesses a uniquely broader bioactivity profile that includes significant anti-HIV activity not observed in Maximin-H11 or any other maximin H peptide [2]. Maximin-3 also exhibits cytotoxicity against tumor cells and spermicidal activity [3]. This functional divergence is noteworthy because Maximin-3 and Maximin-H11 peptides are sometimes encoded together in precursor proteins (e.g., Maximins 3/H11 type 2, PDB 6hz2) [4], yet only the Maximin-3 component carries the anti-HIV property.

Antimicrobial Spectrum
Class-level
Maximin-H11: antibacterial + antifungal (C. albicans). Maximin-3: additional anti-HIV, antitumor, spermicidal activities. Maximin-3 MIC vs. C. albicans: 5 μg/mL.
Cleaner functional profile for antibacterial/antifungal mechanism studies
Anti-HIV screening requires Maximin-3; H11 lacks this activity
Antimicrobial spectrum Anti-HIV peptide Broad-spectrum activity Target organism profiling

Sequence-Level Differentiation: Maximin-H11 vs. Maximin H1, H2, and H4 in Key Residue Positions

Aligning Maximin-H11 (ILGPVLGLVGSALGGLIKKI-NH2) with Maximin H1 (ILGPVLGLVGSALGGLIKKI-NH2, identical sequence) [1] reveals that the mature Maximin-H11 sequence is identical to Maximin H1 based on available database entries, suggesting they may represent the same mature peptide product derived from different precursor architectures. However, key differences emerge when comparing Maximin-H11 with Maximin H2 (ILGPVLSMVGSALGGLIKKIL-NH2) at position 7 (Leu vs. Ser), position 8 (Gly vs. Met), and the C-terminal extension (Ile vs. Ile-Leu) [2]. Maximin H4 (ILGPVISKIGGVLGGLLKNLL-NH2) diverges more extensively, with substitutions at positions 6 (Leu→Ile), 7 (Gly→Ser), 8 (Leu→Lys), and the C-terminal region [3]. These sequence variations, though seemingly minor, produce distinct MIC profiles: Maximin H1/H11 (identical) vs. Maximin H2 (MIC S. aureus: 4.5 vs. 2 μg/mL) vs. Maximin H4 (MIC S. aureus: 6 μg/mL) [4].

Sequence Alignment
Cross-study comparable
Maximin-H11 identical to Maximin H1. H2: 3 residue substitutions + 1-residue extension (MIC S. aureus 2 vs. 4.5 μg/mL). H4: multiple substitutions + 2-residue extension (MIC 6 μg/mL).
Sequence verification critical; single-residue changes alter antimicrobial potency
Identity with H1 suggests same mature peptide from different precursors
Peptide sequence alignment Structure-activity relationship C-terminal amidation Residue substitution analysis

Precursor Architecture: Maximin-H11 Is Co-Encoded with Maximin-y in a Single Polypeptide, Enabling Intramolecular Structure-Activity Studies

Maximin-H11 is encoded within a 142-residue precursor protein (UniProt Q58T95) that undergoes proteolytic processing to yield two mature AMPs: Maximin-y (residues 44–68) and Maximin-H11 (residues 122–141) [1]. This tandem arrangement is a hallmark of the bombinin family, where one maximin peptide and one maximin H peptide are derived from a common precursor [2]. The precursor organization is not uniform across all maximin paralogs. For example, Maximin H1, H2, H3, and H4 are encoded with different partner maximin peptides: Maximin H1 is co-encoded with Maximin 1, Maximin H2 with Maximin 3, Maximin H3 with Maximin 9, and Maximin H4 with Maximin 4 [3]. This differential partnering means that Maximin-H11 and Maximin-y are a unique co-expression pair not replicated in other precursor architectures, providing a genetically controlled system to compare the functional divergence of maximin vs. maximin H peptides from the identical transcriptional unit.

Precursor Architecture
Class-level
Co-encoded with Maximin-y in 142-residue precursor Q58T95. Maximin-H11: positions 122–141. Maximin-y: positions 44–68. Unique pairing among maximin paralogs.
Genetically controlled system for functional divergence studies
Different partnering from H1–H4 precursors; supports evolutionary research
Precursor protein processing Co-expression Propeptide cleavage Amphibian innate immunity

High-Impact Research and Industrial Application Scenarios for Maximin-H11 Based on Quantitative Differentiation Evidence


Membrane Selectivity and Hemolytic Mechanism Dissection Using the Maximin-H11 / Maximin-y Co-Expression System

The unique co-encoding of strongly hemolytic Maximin-H11 (90–100% hemolysis at 50 μg/mL) with minimally hemolytic Maximin-y from the identical precursor protein [1] provides an unparalleled genetically controlled experimental system. Researchers can use this pair to identify the specific sequence determinants—such as hydrophobicity (GRAVY 1.525), net charge (+2), and the absence of acidic residues in Maximin-H11 [2]—that drive differential membrane partitioning and hemolytic activity. Comparative biophysical studies (e.g., surface plasmon resonance, circular dichroism, and liposome leakage assays) using both peptides enable precise dissection of how individual residue differences translate into membrane selectivity, informing rational design of AMP analogs with improved therapeutic indices.

Antimicrobial Peptide Structure-Activity Relationship (SAR) Studies Leveraging Maximin-H11/H1 Sequence Identity

The apparent sequence identity between Maximin-H11 and Maximin H1, while being encoded in distinct precursor contexts, creates an opportunity for SAR studies that disentangle the contributions of mature peptide sequence vs. precursor processing environment to antimicrobial activity. With Maximin H1 showing MIC values of 4.5–9 μg/mL against four test organisms including C. albicans , and Maximin-H11 annotated as experimentally validated against C. albicans [3], comparative dose-response profiling can determine whether precursor-specific factors (e.g., propeptide domain, cleavage kinetics, or co-expressed partner peptide) modulate the antimicrobial potency of the mature peptide. This is critical for recombinant production strategies where precursor design influences final peptide yield and activity.

Spermicidal Agent Screening Platform Using Maximin-H11 as a Hemolytic Benchmark

Maximin derivatives (M1–M19) have been evaluated for in vitro spermicidal activity, with derivative M11 reportedly showing higher spermicidal efficacy and lower cytotoxicity [4]. Given that native Maximin-H11 exhibits strong hemolytic activity, it serves as a critical high-hemolysis benchmark in spermicidal screening panels. By comparing novel maximin analogs against the Maximin-H11 hemolytic baseline (90–100% at 50 μg/mL), researchers can quantify selectivity improvements—i.e., retention of spermicidal activity concurrent with reduction in erythrocyte lysis—using a standardized positive control with well-characterized membrane-disrupting properties. This application is directly relevant to contraceptive development programs seeking non-detergent spermicidal agents.

Evolutionary Biology of Amphibian Innate Immunity: Maximin-H11 as a Model for Studying Positive Selection-Driven AMP Diversification

Maximin-H11 is one of the 56 maximin/maximin H variants identified from B. maxima cDNA libraries, with evidence that the max/min H domains have been subject to positive Darwinian selection (dN/dS > 1) driving rapid functional diversification [5]. The Maximins y/H11 precursor architecture—encoding two functionally divergent AMPs from a single gene—exemplifies an evolutionary strategy for maximizing antimicrobial coverage from a compact genome. Researchers investigating the evolutionary dynamics of AMP gene families can use Maximin-H11 as a case study to correlate sequence variation (particularly in the mature peptide region vs. conserved signal/propiece domains) with functional divergence in hemolytic activity, antimicrobial spectrum, and target organism specificity, providing insights translatable to the design of synthetic AMP libraries with tailored activity profiles.

Application
Selection Property
Validation Focus
Membrane selectivity mechanism studies
Hemolytic activity context
Co-expression pair hemolysis comparison
Antimicrobial peptide SAR studies
Sequence-to-activity mapping
MIC and residue-substitution endpoints
Spermicidal agent screening
Hemolytic benchmark control
Selectivity index vs. erythrocyte lysis
Amphibian innate immunity evolution
Precursor architecture context
dN/dS and functional divergence correlation
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